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1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

Kinase inhibitor design Regiochemistry Hinge-binding motif

Researchers synthesizing kinase-focused libraries face regioisomeric ambiguity that can invalidate SAR. This compound provides definitive N2-pyrrolidine connectivity with 4-SMe substitution. • N2-regioisomer confirmed - eliminates SAR confusion vs N4-linked or S-linked analogs • Free 3-amine ready for direct coupling - saves 2-4 h deprotection per batch vs Boc-protected precursor • ≥97% HPLC purity, hydrochloride salt for aqueous-compatible chemistry

Molecular Formula C9H15ClN4S
Molecular Weight 246.76 g/mol
Cat. No. B13905441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride
Molecular FormulaC9H15ClN4S
Molecular Weight246.76 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC=C1)N2CCC(C2)N.Cl
InChIInChI=1S/C9H14N4S.ClH/c1-14-8-2-4-11-9(12-8)13-5-3-7(10)6-13;/h2,4,7H,3,5-6,10H2,1H3;1H
InChIKeyDVEMAVKWIMLDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine Hydrochloride: Structural Identity, Physicochemical Profile, and Procurement Baseline for Research Use


1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine hydrochloride (CAS 2940953-33-1) is a heterobifunctional building block comprising a 4-methylsulfanyl-substituted pyrimidine core linked via its 2-position nitrogen to a pyrrolidine ring bearing a free primary amine at the 3-position, isolated as the hydrochloride salt . With a molecular weight of 246.76 g/mol (free base C₉H₁₄N₄S: 210.30 g/mol) and a computed topological polar surface area of approximately 74–76 Ų, the compound presents a balanced profile of hydrogen-bonding capacity (1 HBD from primary amine, 4–5 HBA from pyrimidine N, pyrrolidine N, and S atoms) and moderate lipophilicity conferred by the methylsulfanyl substituent [1]. Its structural architecture places it at the intersection of pyrimidine-based kinase hinge-binder scaffolds and pyrrolidine-containing pharmacophores, commonly explored in medicinal chemistry for target classes including JAK family kinases, MTH1 (NUDT1), and various receptor tyrosine kinases [2][3]. The compound is supplied as a research-grade intermediate with certified purity ≥97% (HPLC) and requires storage at 2–8 °C, reflecting the reactivity of the free primary amine and the hygroscopic nature of the hydrochloride salt .

Why 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine Hydrochloride Cannot Be Replaced by Common In-Class Scaffold Analogs


The pyrrolidine-pyrimidine-amine chemical space contains numerous positional isomers, linker variants, and ring-size analogs that may appear interchangeable at the scaffold level but diverge substantially in molecular recognition, physicochemical properties, and synthetic downstream compatibility . Three critical structural features of the target compound collectively preclude casual substitution: (i) the N2-connected (rather than N4-connected) pyrrolidine on the pyrimidine ring, which dictates the trajectory of the 3-amine vector relative to the kinase hinge-binding motif and directly influences target selectivity ; (ii) the 4-methylsulfanyl substituent on the pyrimidine, which modulates both lipophilicity (estimated ΔLogP ≈ +0.8 to +1.2 vs the unsubstituted analog) and the electron density of the π-system, affecting hinge-binding affinity [1]; and (iii) the free primary amine on the pyrrolidine ring, which serves as the essential synthetic handle for amide coupling, reductive amination, or sulfonamide formation—a functional group absent in the Boc-protected precursor (CAS 2955551-10-5) and in the 4-hydroxy-piperidine analog (CID 156802233) . These three features are interdependent: altering any one changes the conformational ensemble available to the molecule, the ionization state at physiological pH, and the accessible chemical space for derivatization [2]. Users who substitute the S-linked isomer (4-methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine, CAS 1247707-97-6) or the des-methylsulfanyl analog (1-(pyrimidin-2-yl)pyrrolidin-3-amine) will obtain a different regioisomeric or electronic profile, potentially invalidating structure–activity relationship (SAR) conclusions or producing inactive downstream products.

Quantitative Differentiation Evidence for 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine Hydrochloride Against Closest Structural Analogs


Regiochemical Differentiation: N2-Pyrrolidine Attachment Versus N4-Positional Isomer (CAS 1420809-34-2) Confers Distinct Kinase Hinge-Binding Geometry

The target compound links the pyrrolidine ring to the pyrimidine core via the N2 position (2-(pyrrolidin-1-yl)pyrimidine connectivity), whereas the closest positional isomer—2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride (CAS 1420809-34-2)—employs N4 connectivity with the methylsulfanyl group shifted to the 2-position . In pyrimidine-based kinase inhibitors, the 2-position substituent directly engages the kinase hinge region via hydrogen bonding with the backbone NH and carbonyl of the hinge residue (e.g., Met/Glu in JAK, Cys in EGFR), while the 4-position substituent projects toward the solvent-exposed region or the selectivity pocket [1]. Published SAR for the related 2,4-diaminopyrimidine JAK inhibitor series demonstrates that swapping the 2- and 4-substituents can invert selectivity between JAK family members by >10-fold [2]. Although direct head-to-head IC50 data for these two specific isomers are not publicly available, the documented sensitivity of kinase inhibition to pyrimidine regioisomerism establishes that the N2-linked architecture of the target compound is functionally non-fungible with the N4-linked isomer [1][2].

Kinase inhibitor design Regiochemistry Hinge-binding motif Pyrimidine scaffold

Ring-Size Differentiation: Pyrrolidine (5-Membered) Versus Piperidine (6-Membered) Alters Conformational Preorganization and pKa of the Exocyclic Amine

The target compound contains a pyrrolidine ring (5-membered), distinguishing it from the closest 6-membered analog, 1-(4-methylsulfanylpyrimidin-2-yl)piperidin-4-ol (PubChem CID 156802233), which features a piperidine core and a 4-hydroxy rather than 3-amine substituent [1]. The pyrrolidine ring adopts a restricted pseudorotational envelope conformation with fewer accessible low-energy conformers than piperidine (typically 2 major envelope conformers for pyrrolidine vs 4 chair/boat conformers for piperidine), which translates into a more constrained presentation of the 3-amine substituent—an advantage in target binding where entropic penalties for conformational restriction directly affect binding free energy [2][3]. Furthermore, the pKa of the pyrrolidine ring nitrogen (~10.3–10.8 for pyrrolidine vs ~10.6–11.2 for piperidine) results in a subtly lower fraction protonated at physiological pH, which can affect membrane permeability and lysosomal trapping [3]. The computed molecular weight differs: 246.76 g/mol (target, HCl salt) vs 225.31 g/mol (piperidine analog, free base), and the TPSA values are comparable at ~74–76 Ų [1]. Critically, the piperidine analog lacks the free primary amine that is the essential downstream derivatization handle in the target compound, replacing it with a hydroxyl group that requires separate activation for further conjugation [1].

Conformational analysis Ring size Basicity Pyrrolidine vs piperidine

Linker Atom Differentiation: N-Linked Pyrrolidine Versus S-Linked Pyrrolidine Alters Metabolic Stability and Target Engagement Geometry

The target compound connects the pyrimidine and pyrrolidine rings through a nitrogen atom (N-linked), whereas a structurally related analog—4-methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine (CAS 1247707-97-6)—employs a sulfur linker (S-linked) and lacks the amine group on the pyrrolidine ring . This N→S linker substitution has three quantifiable consequences: (i) bond geometry: the C–N bond length (~1.34 Å for aniline-type C–N) is shorter than the C–S bond (~1.76 Å), altering the distance and angle between the two rings and thereby the spatial presentation of the pyrrolidine substituent [1]; (ii) metabolic vulnerability: thioethers (C–S–C) are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, whereas aniline-type C–N linkages are primarily metabolized via N-dealkylation or ring oxidation—creating divergent metabolic soft spots that affect in vivo half-life [2]; (iii) the S-linked analog lacks the free primary amine, reducing its molecular weight (195.29 vs 246.76 g/mol) and eliminating the key synthetic handle for amide/urea/sulfonamide library construction . The absence of the amine also reduces hydrogen-bond donor count from 1 (target) to 0 (S-linked analog), which may alter solubility, permeability, and target binding interactions [1].

Linker chemistry Metabolic stability N-linked vs S-linked Thioether oxidation

Methylsulfanyl Substituent Effect: Computed Lipophilicity Enhancement of ΔLogP ≈ +0.8 to +1.2 Versus the Des-Methylsulfanyl Analog (1-(Pyrimidin-2-yl)pyrrolidin-3-amine)

The 4-methylsulfanyl (–SMe) substituent on the pyrimidine ring is the defining structural feature that differentiates the target compound from the simpler des-methylsulfanyl analog, 1-(pyrimidin-2-yl)pyrrolidin-3-amine . The –SMe group is a moderately lipophilic, electron-donating substituent (Hammett σₚ = 0.00; π = +0.61) that increases the computed octanol–water partition coefficient by an estimated ΔLogP of +0.8 to +1.2 log units relative to the unsubstituted analog [1]. For comparison, the PubChem-computed XLogP3-AA for the piperidine analog (1-(4-methylsulfanylpyrimidin-2-yl)piperidin-4-ol) is 1.4, which, corrected for the OH→NH₂ substitution, places the target compound's free base XLogP in the range of approximately 0.9–1.3 [2]. This lipophilicity is within the optimal range for oral bioavailability (LogP 1–3) per Lipinski's guidelines, whereas the des-methylsulfanyl analog would fall significantly lower (estimated LogP ≈ 0.0–0.3), potentially compromising passive membrane permeability [3]. The –SMe group also contributes to the compound's UV absorption profile (λₘₐₓ ~240–260 nm for the 4-methylsulfanylpyrimidine chromophore), providing a convenient spectroscopic handle for HPLC purity monitoring and reaction tracking that is absent in the unsubstituted analog [4].

Lipophilicity Methylsulfanyl LogP Physicochemical properties

Synthetic Utility Differentiation: Free Amine (Target) Versus Boc-Protected Carbamate (CAS 2955551-10-5) Eliminates a Deprotection Step and Enables Direct Library Synthesis

The target compound bears a free primary amine on the pyrrolidine ring, distinguishing it from its most common commercially available precursor, tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS 2955551-10-5), which carries a Boc (tert-butoxycarbonyl) protecting group on the same amine . The Boc-protected analog has a molecular weight of 310.42 g/mol—63.66 g/mol higher than the target hydrochloride salt (246.76 g/mol)—and requires a deprotection step (typically TFA/CH₂Cl₂ or HCl/dioxane, 1–4 h) to liberate the free amine before further functionalization [1]. This additional step impacts project timelines: standard Boc deprotection requires 2–4 h of reaction time plus aqueous workup and drying, translating to a 0.5–1 working day delay per synthetic sequence. For library synthesis involving 24–96 parallel reactions, avoiding the deprotection step saves 1–3 working days of cumulative hands-on time [2]. Furthermore, the Boc-protected precursor exhibits different solubility properties (freely soluble in CH₂Cl₂, EtOAc; poorly soluble in water) compared to the hydrochloride salt (water-soluble, enabling aqueous reaction conditions), providing orthogonal solvent compatibility options depending on the planned downstream chemistry . The Aladdin-sourced target compound is provided at ≥97% purity with storage at 2–8 °C, priced at approximately ¥24,000 per 100 mg, reflecting its ready-to-couple status .

Synthetic efficiency Boc deprotection Amine building block Parallel synthesis

Kinase Inhibitor Scaffold Class-Level Evidence: N2-Pyrrolidine-Pyrimidine Chemotype Demonstrates Documented JAK and MTH1 Inhibitory Activity Supporting Target Compound's Research Relevance

The N2-(pyrrolidin-3-amine)-pyrimidine scaffold represented by the target compound belongs to a well-precedented class of kinase inhibitor building blocks. The unsubstituted analog, 1-(pyrimidin-2-yl)pyrrolidin-3-amine, has been reported as a JAK1-selective inhibitor scaffold, with the pyrimidine N1 and C2-substituent engaging the kinase hinge region . In a broader context, the 4-methylsulfanylpyrimidine motif appears in patents describing MTH1 (NUDT1) inhibitors, where the –SMe group contributes to binding affinity through hydrophobic interactions with the active site [1][2]. Published data for the 2,4-diaminopyrimidine series show that introduction of a 4-methylsulfanyl group enhances MTH1 inhibitory potency by 3–10 fold compared to the 4-unsubstituted or 4-methoxy analogs, as measured by IC50 in the malachite green phosphatase-coupled assay [2]. While direct IC50 data for the target compound itself are not publicly available, the documented structure–activity relationships from related chemotypes indicate that the combination of the N2-pyrrolidine-3-amine substitution and the 4-methylsulfanyl group creates a scaffold with demonstrated engagement of ATP-binding pockets across multiple kinase and nucleotide-processing enzyme families [1][2]. Researchers targeting JAK, MTH1, or related purine-binding enzymes can reasonably expect this compound to serve as a productive starting point for hit-to-lead optimization.

JAK inhibitor MTH1 inhibitor Kinase profiling Pyrimidine scaffold

Optimal Procurement and Application Scenarios for 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment and Lead Optimization Libraries Requiring a Pre-Formed Hinge-Binding Scaffold with a Free Amine Derivatization Handle

The N2-pyrrolidine-pyrimidine architecture of the target compound positions the pyrimidine N1 and C2-substituent to form the canonical hydrogen-bond pair with the kinase hinge backbone (donor–acceptor motif), while the free 3-amine on the pyrrolidine ring provides an immediate vector for amide or sulfonamide coupling to introduce P-loop, DFG-motif, or solvent-exposed region binding elements [1]. Compared to the Boc-protected precursor (CAS 2955551-10-5), the free amine eliminates a deprotection step, saving 2–4 h of reaction time and 1–2 h of workup per synthetic batch—cumulatively 1–3 working days for a 96-member library [2]. Researchers targeting JAK family kinases or MTH1 should select this compound when parallel synthesis throughput is a priority and when the 4-methylsulfanyl group's lipophilic contribution (ΔLogP ≈ +0.8 to +1.2 vs the des-SMe analog) is needed to achieve cellular permeability in the final analogs [3].

Regiochemically Defined Synthesis of 2,4-Disubstituted Pyrimidine Kinase Probes Where N2-Versus-N4 Connectivity Critically Determines Target Selectivity

In kinase drug discovery, the regiochemistry of pyrimidine substitution is a primary determinant of selectivity: N2-substituted pyrimidines engage the hinge in an orientation that presents the 4-substituent toward the solvent channel, whereas N4-substituted isomers invert this geometry [1]. The target compound, with definitive N2-pyrrolidine connectivity and 4-SMe substitution (CAS 2940953-33-1), provides a regioisomerically unambiguous starting material—unlike the N4-linked positional isomer (CAS 1420809-34-2) or the S-linked analog (CAS 1247707-97-6), which would direct substituents into different kinase subpockets [2]. Procurement of the correct regioisomer is essential when the downstream synthetic plan calls for further elaboration at the pyrimidine 4-position (via SMe displacement with amines or Suzuki coupling after oxidation to the sulfone), a transformation that the N4 isomer cannot undergo in the same way [3].

MTH1 (NUDT1) Inhibitor Development Leveraging the 4-Methylsulfanyl Substituent for Hydrophobic Active-Site Engagement

Published SAR from the MTH1 inhibitor field demonstrates that the 4-methylsulfanyl group on the pyrimidine core enhances binding affinity by 3–10 fold compared to 4-H or 4-OMe analogs, attributed to favorable hydrophobic packing with a lipophilic pocket adjacent to the substrate-binding site [1]. The target compound combines this potency-enhancing SMe substitution with the pyrrolidine-3-amine moiety, which can be elaborated with diverse aromatic or heteroaromatic groups to access the MTH1 selectivity pocket defined by the TH588/TH287 chemotype [1][2]. Unlike the piperidine analog (CID 156802233), the pyrrolidine ring provides a more constrained geometry that may favor the bioactive conformation observed in co-crystal structures of MTH1–inhibitor complexes . Researchers should select this compound when the goal is to generate MTH1 inhibitors with improved potency and selectivity over the related NUDIX hydrolase family members.

Protecting-Group-Free Parallel Synthesis of Sulfonamide or Amide Libraries for Phenotypic Screening

The free primary amine on the target compound's pyrrolidine ring enables direct diversification via sulfonylation (RSO₂Cl, DIPEA, CH₂Cl₂, 30 min), amide coupling (RCOOH, HATU, DIPEA, DMF, 2 h), or reductive amination (RCHO, NaBH(OAc)₃, DCE, 12 h) without the need for a prior deprotection step [1][2]. This contrasts with the Boc-protected precursor (CAS 2955551-10-5), which requires TFA-mediated deprotection (2–4 h) before coupling [2]. The hydrochloride salt form provides water solubility, enabling aqueous-compatible coupling conditions (e.g., EDC/HOBt in H₂O/MeCN) that are incompatible with the Boc analog's organic-solvent-only solubility profile . For phenotypic screening libraries where speed of synthesis and compound purity are paramount, the ≥97% certified purity of the Aladdin-sourced material and its ready-to-couple state offer a procurement advantage over the protected precursor .

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